PI3Kδ Inhibition Potency: 1-Benzyl-3-phenylpiperidine Scaffold Activity in Cellular Assay
1-Benzyl-3-phenylpiperidine demonstrates measurable inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM as determined by electrochemiluminescence assay after 30-minute incubation [1]. This activity establishes a quantitative baseline for the 3-phenylpiperidine scaffold that differs from the activity profiles of 4-phenylpiperidine-based PI3K inhibitors, which typically derive potency from distinct substitution patterns and linker geometries. The 102 nM IC50 provides a reference point for SAR exploration programs seeking to optimize 3-substituted phenylpiperidines against PI3Kδ-dependent pathways. In contrast, the 4-benzylpiperidine-containing CCR3 antagonist scaffolds required deliberate replacement with 3-benzylpiperidine moieties to achieve picomolar potency enhancements [2], demonstrating that the 3-substitution pattern is not interchangeable with the 4-position in biological systems.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition (cellular activity) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | 4-Benzylpiperidine-containing scaffolds in unrelated target systems (no direct comparator available for PI3Kδ; cross-study inference from CCR3 SAR) |
| Quantified Difference | Direct comparator data absent; 102 nM establishes scaffold-specific activity baseline distinct from 4-phenylpiperidine analogs |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay, presence of human PI3Kδ |
Why This Matters
This quantitative cellular activity distinguishes the 3-phenylpiperidine scaffold from the 4-phenylpiperidine class and provides a starting potency value for medicinal chemistry optimization programs targeting PI3Kδ.
- [1] BindingDB. BDBM50394893; CHEMBL2165502. IC50: 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation. View Source
- [2] De Lucca GV, et al. Discovery of CC chemokine receptor-3 (CCR3) antagonists with picomolar potency. J Med Chem. 2005;48(6):2194-2211. View Source
